2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, an oxolane ring, and an acetamide group
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(12-8-5-9-19-12)16-15(17)10-20-14-7-4-3-6-13(14)18-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIHEFCVRLZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with an oxolane derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The oxolane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-(2-Methoxyphenoxy)ethylamine: Known for its biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
